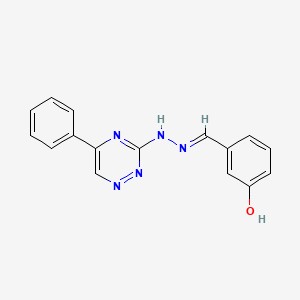
N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-1,3-benzodioxol-5-yl-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide, commonly known as BGC20-1531, is a novel and potent small molecule inhibitor of the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This molecule has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用机制
BGC20-1531 inhibits the protein-protein interaction between the transcription factor CREB and its co-activator CBP. This interaction is essential for the activation of CREB-dependent gene expression, which plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting this interaction, BGC20-1531 suppresses the expression of CREB target genes, leading to the inhibition of cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
BGC20-1531 has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BGC20-1531 also suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In addition, BGC20-1531 improves cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and neuroinflammation.
实验室实验的优点和局限性
BGC20-1531 has several advantages for lab experiments. It is a potent and specific inhibitor of the CREB-CBP interaction, which makes it an excellent tool for studying the role of this interaction in various cellular processes. BGC20-1531 is also cell-permeable, which allows it to be used in various cell-based assays. However, BGC20-1531 has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of BGC20-1531. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the CREB-CBP interaction, which may have improved therapeutic efficacy and reduced toxicity. Finally, the development of BGC20-1531 as a drug candidate for clinical trials is another potential future direction.
合成方法
The synthesis of BGC20-1531 involves several steps, including the preparation of the starting materials, the coupling of the benzodioxol moiety to the cyclopentyl amine, and the introduction of the methylsulfonylglycinamide group. The detailed synthesis method is beyond the scope of this paper, but it has been described in several publications.
科学研究应用
BGC20-1531 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and prostate cancer. BGC20-1531 also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, BGC20-1531 has been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-23(19,20)17(9-15(18)16-11-4-2-3-5-11)12-6-7-13-14(8-12)22-10-21-13/h6-8,11H,2-5,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRZDHGGHKTNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-cyclopentylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)


![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)


![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)